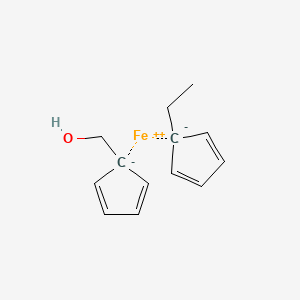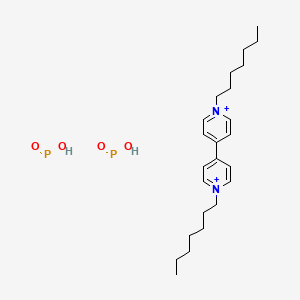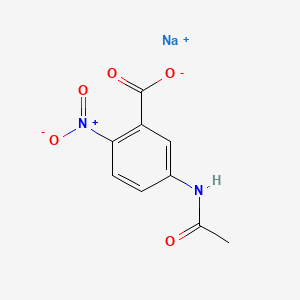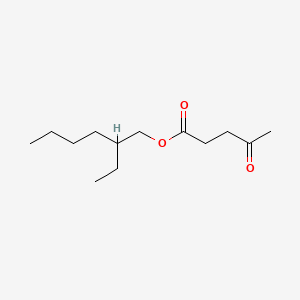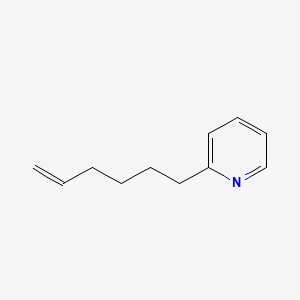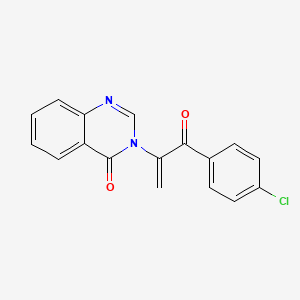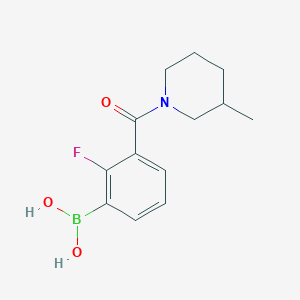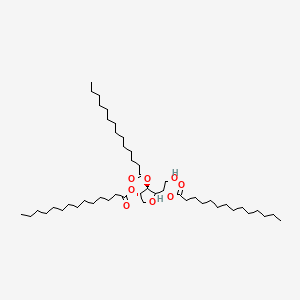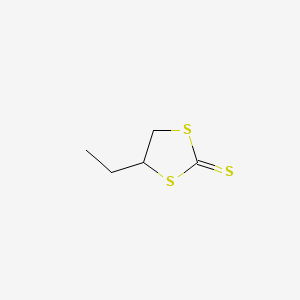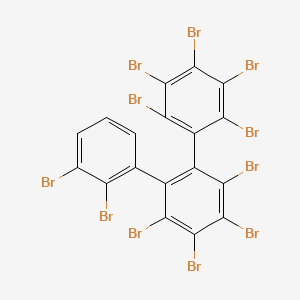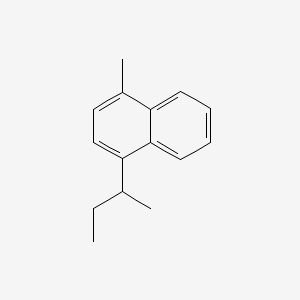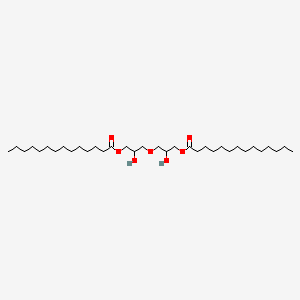
Di-2-propenylcadmium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-2-propenylcadmium is an organocadmium compound characterized by the presence of two propenyl groups attached to a cadmium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-2-propenylcadmium can be synthesized through the reaction of cadmium chloride with allylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 2 \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{Cd(C}_3\text{H}_5)_2 + 2 \text{MgBrCl} ]
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of cadmium salts and organomagnesium reagents under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cadmium oxide and other by-products.
Substitution: This compound can participate in substitution reactions where the propenyl groups are replaced by other organic groups or ligands.
Complex Formation: this compound can form complexes with various ligands, which can alter its reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Halogens, acids, and other electrophiles can facilitate substitution reactions.
Complexation Reagents: Ligands such as phosphines, amines, and other donor molecules are used for complex formation.
Major Products:
Oxidation Products: Cadmium oxide and other cadmium-containing compounds.
Substitution Products: Various organocadmium compounds depending on the substituents used.
Complexes: Cadmium-ligand complexes with altered chemical properties.
Scientific Research Applications
Di-2-propenylcadmium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and systems.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials and as a precursor for other cadmium-containing compounds.
Mechanism of Action
The mechanism of action of di-2-propenylcadmium involves its interaction with various molecular targets. The propenyl groups can participate in reactions with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and compounds. The cadmium center can also coordinate with ligands, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Di-2-propenylzinc: Similar in structure but with zinc instead of cadmium.
Di-2-propenylmercury: Contains mercury in place of cadmium.
Di-2-propenyllead: Lead-based analog with similar propenyl groups.
Uniqueness: Di-2-propenylcadmium is unique due to the specific properties imparted by the cadmium center, such as its coordination chemistry and reactivity
Properties
CAS No. |
14076-24-5 |
|---|---|
Molecular Formula |
C6H10Cd |
Molecular Weight |
194.56 g/mol |
IUPAC Name |
cadmium(2+);prop-1-ene |
InChI |
InChI=1S/2C3H5.Cd/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |
InChI Key |
NFNHCXXDEWQRET-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


